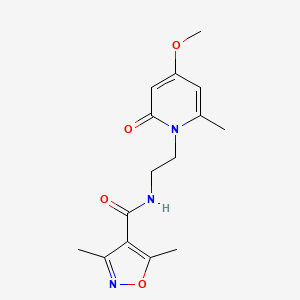
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that plays a crucial role in various scientific fields. This compound is known for its unique structure, which combines elements of pyridine and isoxazole, both of which are significant in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide typically involves a multi-step process:
Preparation of 4-methoxy-6-methyl-2-oxopyridine: : This is often synthesized via a condensation reaction involving suitable starting materials.
Formation of the isoxazole ring: : Using dimethylisoxazole as a precursor, various catalytic conditions are employed to ensure the formation of the desired isoxazole ring.
Coupling Reaction: : The final step involves coupling the pyridine and isoxazole moieties using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) in the presence of base catalysts.
Industrial Production Methods
Industrial production methods mirror lab-scale synthesis but are optimized for efficiency and yield. Techniques such as continuous flow chemistry and automation can streamline these processes, reducing the time and cost associated with the large-scale production of this compound.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to form various oxidized derivatives, depending on the conditions and reagents used.
Reduction: : Reduction reactions can convert the oxo group to a hydroxyl group, significantly altering the compound's properties.
Substitution: : Various substitution reactions can be employed to modify the methoxy and methyl groups, allowing for the creation of analogs with potentially improved properties.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, alkylating agents, and acylating agents.
Major Products
Oxidized Derivatives: : Depending on the level of oxidation, products range from hydroxylated to fully carboxylated derivatives.
Reduced Derivatives: : Primarily hydroxyl derivatives.
Substituted Analogues: : Varieties based on the type of substituent introduced.
科学研究应用
Chemistry
In chemistry, N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide is used as a precursor for the synthesis of various heterocyclic compounds. Its structural complexity makes it a valuable tool for understanding reaction mechanisms.
Biology
In biological research, this compound can serve as a probe to study enzyme functions, particularly those involving pyridine and isoxazole moieties. It's also used in the design of enzyme inhibitors.
Medicine
Medically, derivatives of this compound are being explored for their potential therapeutic benefits, particularly as anti-inflammatory and anticancer agents. Its ability to modulate specific molecular pathways makes it a candidate for drug development.
Industry
Industrially, this compound finds applications in the synthesis of advanced materials, including polymers and pharmaceuticals, due to its versatile chemical properties.
作用机制
The mechanism by which N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide exerts its effects involves the interaction of its pyridine and isoxazole moieties with various biological targets. These interactions can modulate enzyme activities, influence receptor binding, and alter signal transduction pathways.
Molecular Targets and Pathways
Enzyme Inhibition: : This compound can inhibit enzymes by mimicking the natural substrate, thus blocking the active site.
Receptor Binding: : It can bind to specific receptors, modulating cellular responses.
Signal Transduction: : By affecting key signaling pathways, it can alter cellular functions and responses.
相似化合物的比较
Similar Compounds
4-Methoxy-2-oxo-1,2-dihydropyridine: : Similar in structure but lacks the isoxazole moiety.
3,5-Dimethylisoxazole-4-carboxylic acid: : Shares the isoxazole core but lacks the pyridine component.
N-ethyl-2-pyridinamine: : Contains the pyridine ring but has different substituents.
Uniqueness
What sets N-(2-(4-methoxy-6-methyl-2-oxopyridin-1(2H)-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide apart is its dual functionality, combining both pyridine and isoxazole moieties. This duality provides a broader range of chemical reactivity and biological activity, making it a more versatile compound for various applications.
Hopefully, this covers all the details you wanted! If there's anything more you need or another topic you'd like to dive into, just let me know.
属性
IUPAC Name |
N-[2-(4-methoxy-2-methyl-6-oxopyridin-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-9-7-12(21-4)8-13(19)18(9)6-5-16-15(20)14-10(2)17-22-11(14)3/h7-8H,5-6H2,1-4H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDHWCHGJRKJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1CCNC(=O)C2=C(ON=C2C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
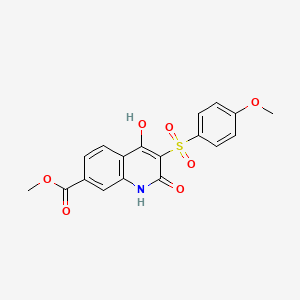
![4-(4-(benzo[d]thiazol-2-yl)-5-methyl-1H-pyrazol-3-yl)-2-methylbenzene-1,3-diol](/img/structure/B2376871.png)
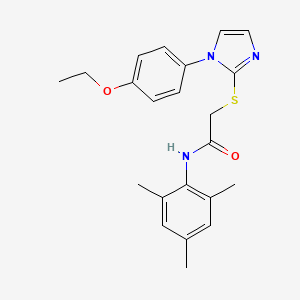
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2376876.png)
![3-(piperidin-1-ylsulfonyl)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide](/img/structure/B2376878.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2376879.png)
![4-Oxo-1,4-dihydro[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2376880.png)
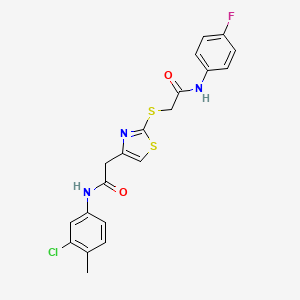
![3-(tert-Butyl)-4-(2,6-diisopropoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B2376884.png)
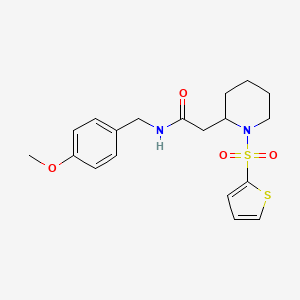
![(2S)-2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2376886.png)

![3-bromo-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2376890.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2376892.png)
